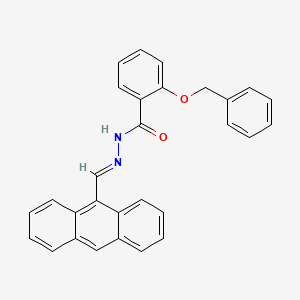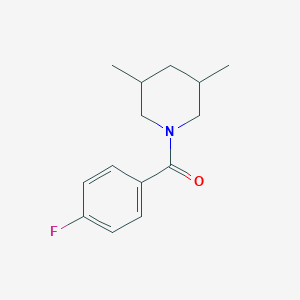![molecular formula C29H19ClF2N2O2 B3860350 (E)-2-[1-(4-Chlorobenzyl)-1H-1,3-benzimidazol-2-YL]-1-(2-fluorophenyl)-1-ethenyl 2-fluorobenzoate](/img/structure/B3860350.png)
(E)-2-[1-(4-Chlorobenzyl)-1H-1,3-benzimidazol-2-YL]-1-(2-fluorophenyl)-1-ethenyl 2-fluorobenzoate
Descripción general
Descripción
(E)-2-[1-(4-Chlorobenzyl)-1H-1,3-benzimidazol-2-YL]-1-(2-fluorophenyl)-1-ethenyl 2-fluorobenzoate is a complex organic compound that features a benzimidazole core, a chlorobenzyl group, and fluorinated phenyl and benzoate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-[1-(4-Chlorobenzyl)-1H-1,3-benzimidazol-2-YL]-1-(2-fluorophenyl)-1-ethenyl 2-fluorobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the chlorobenzyl group and the fluorinated phenyl and benzoate moieties. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-[1-(4-Chlorobenzyl)-1H-1,3-benzimidazol-2-YL]-1-(2-fluorophenyl)-1-ethenyl 2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and fluorinated phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced analogs.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-2-[1-(4-Chlorobenzyl)-1H-1,3-benzimidazol-2-YL]-1-(2-fluorophenyl)-1-ethenyl 2-fluorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical agent. Its structural features suggest it may have activity against certain diseases, including cancer and infectious diseases.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.
Mecanismo De Acción
The mechanism of action of (E)-2-[1-(4-Chlorobenzyl)-1H-1,3-benzimidazol-2-YL]-1-(2-fluorophenyl)-1-ethenyl 2-fluorobenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.
Knoevenagel condensation products: Compounds formed through the Knoevenagel reaction.
Uniqueness
(E)-2-[1-(4-Chlorobenzyl)-1H-1,3-benzimidazol-2-YL]-1-(2-fluorophenyl)-1-ethenyl 2-fluorobenzoate is unique due to its combination of a benzimidazole core with chlorobenzyl and fluorinated phenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
[(E)-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(2-fluorophenyl)ethenyl] 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19ClF2N2O2/c30-20-15-13-19(14-16-20)18-34-26-12-6-5-11-25(26)33-28(34)17-27(21-7-1-3-9-23(21)31)36-29(35)22-8-2-4-10-24(22)32/h1-17H,18H2/b27-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTHCNKOGYJGRF-WPWMEQJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)OC(=O)C5=CC=CC=C5F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=C\C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)/OC(=O)C5=CC=CC=C5F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(3-methyl-2-thienyl)methylidene]nicotinohydrazide](/img/structure/B3860277.png)

![4-[4-(2,4,6-Trimethylphenoxy)butyl]morpholine](/img/structure/B3860286.png)

![1-Methyl-4-[2-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)ethyl]piperazine](/img/structure/B3860310.png)
![1-(4-chlorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone;hydrobromide](/img/structure/B3860318.png)
![5-amino-3-[1-cyano-2-(4-methylphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3860323.png)
![methyl 4-{2-[3-(isopropylamino)-3-oxopropanoyl]carbonohydrazonoyl}benzoate](/img/structure/B3860330.png)
![N-[(2-methoxyphenyl)methyl]-5-methyl-N-prop-2-enyl-1H-pyrazole-3-carboxamide](/img/structure/B3860333.png)
![N-[(E)-[2-[(4-methylphenyl)sulfonylamino]phenyl]methylideneamino]-2-[(Z)-1-phenylethylideneamino]oxyacetamide](/img/structure/B3860336.png)

![7-methoxy-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline](/img/structure/B3860351.png)
![N'-[(1Z)-1-(4-bromophenyl)ethylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B3860355.png)
